molecular formula C15H17N5O2S B2899107 2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903526-42-0

2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Número de catálogo: B2899107
Número CAS: 1903526-42-0
Peso molecular: 331.39
Clave InChI: LIBVGYYQJNKMFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS 1903526-42-0) is a synthetic small molecule based on a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, a core structure of significant interest in modern medicinal chemistry. This compound features a morpholine ring and a thiophene carboxamide group, substitutions that are commonly employed to optimize the physicochemical properties and binding affinity of drug candidates. The dihydropyrrolopyrimidine core is a privileged structure in the design of kinase inhibitors, and closely related analogs have been identified as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) . By targeting proteins involved in DNA damage repair, such compounds are investigated for their potential to induce synthetic lethality in cancer cells, offering a promising strategy for oncology research, particularly in overcoming replication stress . This reagent provides researchers with a valuable tool for exploring novel signaling pathways in cancer biology. The structure-activity relationship (SAR) of similar pyrrolopyrimidine derivatives demonstrates that subtle modifications to the scaffold can significantly modulate potency and specificity against various kinase targets, including receptor tyrosine kinases (RTKs) . The morpholine group is a frequent contributor to pharmacokinetic properties, while the thiophene ring can offer specific vectoring for interactions in the hydrophobic regions of enzyme active sites. This compound is supplied for research purposes such as in vitro enzymatic assays, cellular proliferation studies, and as a building block for further chemical exploration. It is intended for laboratory research use only by trained professionals. This product is not intended for diagnostic, therapeutic, or any human or veterinary use .

Propiedades

IUPAC Name

2-morpholin-4-yl-N-thiophen-2-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c21-15(18-13-2-1-7-23-13)20-9-11-8-16-14(17-12(11)10-20)19-3-5-22-6-4-19/h1-2,7-8H,3-6,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBVGYYQJNKMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Another approach involves the Ugi-Zhu three-component reaction, which is a multicomponent reaction that combines an isocyanide, an aldehyde, and an amine to form the desired product . This method is advantageous due to its high atom economy and the ability to generate complex molecules in a single step.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the morpholine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Aplicaciones Científicas De Investigación

The compound 2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is an organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, including biological activity, synthesis methods, and potential therapeutic uses.

For industrial production, optimizing these synthetic routes can enhance yield and purity. Techniques such as continuous flow reactors and high-throughput screening are often employed to refine reaction conditions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties by targeting specific enzymes and receptors involved in tumor growth and progression. The diverse functional groups in this compound facilitate interactions that may modulate pathways associated with cancer cell proliferation.

Antimicrobial Properties

Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines possess antimicrobial activity against various pathogens. The presence of the thiophene ring may enhance this activity due to its ability to interact with microbial cell membranes.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can be crucial in developing treatments for diseases where enzyme modulation is beneficial.

Case Studies

  • Anticancer Research : A study demonstrated that a related pyrrolo[3,4-d]pyrimidine derivative significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further exploration into their potential as antibiotic agents.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics showed that this class of compounds could effectively inhibit dihydrofolate reductase (DHFR), a target for several anticancer drugs.

Mecanismo De Acción

The mechanism of action of 2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the binding affinity of the compound .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Table 1: Key Structural Features and Physicochemical Data

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Reference
2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (Target) Pyrrolo[3,4-d]pyrimidine Morpholine (C₂), Thiophen-2-yl carboxamide (C₆) N/A N/A N/A
7-(Thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (9c) Thiazolo[3,2-a]pyrimidine Thiophen-2-yl (C₇), 3,4,5-Trimethoxyphenyl (C₅) 79 117–118
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (2g) Pyrrolo[2,3-d]pyrimidine Cyclopentyl (C₇), Dimethylcarboxamide (C₆), Sulfamoylphenylamino (C₂) 22.9 N/A
Furochromenylideneamino-2,6-disubstituted pyrimidin-4-ones (5a–d) Pyrimidin-4-one Furochromenylideneamino (C₆), Aliphatic amines (C₂) 80–90 N/A

Key Observations :

  • Core Structure Impact : The target compound’s pyrrolo[3,4-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine (9c) in ring fusion, affecting electronic properties and binding affinity .
  • Substituent Effects : Morpholine (electron-rich) and thiophen-2-yl (aromatic) groups may enhance solubility and target engagement compared to trimethoxyphenyl (9c) or sulfamoylphenyl (2g) substituents .
  • Synthetic Challenges : Lower yields for pyrrolo[2,3-d]pyrimidine derivatives (e.g., 22.9% for 2g) highlight the complexity of introducing carboxamide and sulfonamide groups .

Key Findings :

  • Thiophene Contribution : Thiophen-2-yl groups (as in 9c and 11b) correlate with improved anticancer activity due to DNA intercalation or kinase inhibition .

Actividad Biológica

The compound 2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is as follows:

C14H15N5OS\text{C}_{14}\text{H}_{15}\text{N}_{5}\text{O}\text{S}

This compound features a morpholine ring, a thiophene moiety, and a pyrrolo[3,4-d]pyrimidine core. The unique combination of these functional groups contributes to its biological activity.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as kinases and receptors involved in cancer progression. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to these targets .

Anticancer Properties

Recent studies have evaluated the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. For instance, compounds structurally similar to the target compound have shown promising results against various cancer cell lines:

  • IC50 Values : A study reported IC50 values for related compounds against A549 (lung cancer), Hela (cervical cancer), and MCF-7 (breast cancer) cell lines ranging from 0.38 µM to 0.66 µM .
CompoundCell LineIC50 (µM)
Compound 51A5490.66
Compound 51Hela0.38
Compound 51MCF-70.44

These results indicate that the compound may exhibit significant cytotoxicity against cancer cells while demonstrating lower toxicity towards normal cells.

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. For example, derivatives have been shown to inhibit RET kinase activity, which is crucial in various cancers such as thyroid and lung cancers. The inhibition was characterized by low nanomolar potency against both wild-type and mutant forms of RET kinase .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrrolo[3,4-d]pyrimidine compounds suggest that specific substitutions on the phenyl rings can significantly enhance biological activity. For example:

  • Electron-Withdrawing Groups (EWGs) : The presence of double EWGs on terminal phenyl rings has been correlated with improved anticancer activity.

Summary of SAR Findings

Substituent TypeEffect on Activity
Electron-Withdrawing GroupsIncreases potency
Alkyl SubstituentsModulates toxicity

Study on Pyrrolo[2,3-d]pyrimidines

A series of studies have focused on pyrrolo[2,3-d]pyrimidine derivatives that share structural similarities with our target compound. These studies revealed that certain modifications could lead to enhanced selectivity and potency against specific cancer types. For instance, a derivative demonstrated significant growth inhibition in RET-driven lung cancer cell lines with a GI50 value of approximately 0.5 µM .

Q & A

Q. Q1. What are the key synthetic routes for this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized?

Methodological Answer: The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example:

  • Step 1: Formation of the pyrrolopyrimidine core via cyclization of aminopyrimidine precursors under acidic or basic conditions.
  • Step 2: Introduction of the morpholine ring via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3: Carboxamide formation using coupling agents like EDCI/HOBt with thiophen-2-amine .

Optimization Tips:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Monitor reaction progress via HPLC to identify side products and adjust stoichiometry .
  • Optimize temperature (e.g., 80–100°C for cyclization) to balance reaction rate and decomposition .

Q. Q2. How can structural elucidation and purity be confirmed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm; thiophene protons at δ 7.0–7.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolopyrimidine core .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₉N₅O₂S: 376.1234) .
  • HPLC Purity: Use C18 columns with acetonitrile/water gradients; aim for >95% purity .

Advanced Research Questions

Q. Q3. How can computational chemistry predict the compound’s binding affinity to biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking:
    • Use software like AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR).
    • Focus on hydrogen bonding with morpholine oxygen and π-π stacking with thiophene .
  • MD Simulations:
    • Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots .
  • Free Energy Calculations:
    • Apply MM-PBSA/GBSA to quantify binding energy; correlate with in vitro IC₅₀ values .

Q. Q4. How can contradictory biological activity data (e.g., IC₅₀ variability across assays) be resolved?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) .
    • Validate ATP concentrations (1–10 µM) to avoid substrate depletion .
  • Data Normalization:
    • Normalize IC₅₀ values to internal controls (e.g., % inhibition relative to DMSO).
    • Apply Grubbs’ test to identify outliers in replicate experiments .
  • Mechanistic Studies:
    • Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (kₒₙ/kₒff) and confirm target engagement .

Q. Q5. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

  • Solubility Enhancement:
    • Introduce hydrophilic groups (e.g., PEG linkers) or formulate as nanocrystals .
    • Test solubility in biorelevant media (FaSSIF/FeSSIF) at pH 6.5–7.4 .
  • Metabolic Stability:
    • Use human liver microsomes (HLM) to identify metabolic soft spots (e.g., morpholine oxidation).
    • Replace labile groups with bioisosteres (e.g., tetrahydropyran instead of morpholine) .
  • Permeability:
    • Assess Caco-2 monolayer permeability; aim for Papp >1 × 10⁻⁶ cm/s .

Key Research Gaps

  • Mechanistic Studies: Limited data on off-target effects (e.g., CYP inhibition).
  • In Vivo Efficacy: No published pharmacokinetic/pharmacodynamic (PK/PD) models.
  • Structural Flexibility: Impact of pyrrolopyrimidine conformation on activity remains unexplored .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.